molecular formula C8H10N4O B13005169 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B13005169
M. Wt: 178.19 g/mol
InChI Key: VWGMQOXVXGNXDR-UHFFFAOYSA-N
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Description

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a compound that belongs to the class of heterocyclic compounds. This compound features a unique bicyclic structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety. Compounds containing this moiety have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent rearrangement to yield the desired compound . Another approach involves the use of transition metal-mediated synthesis, which can offer higher yields and selectivity .

Industrial Production Methods

For industrial-scale production, a scalable methodology has been developed. This involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process is optimized to ensure safety, control impurities, and achieve high yields. The overall yield of the compound can reach up to 55% in a two-vessel-operated process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting their function. This inhibition can lead to a decrease in cellular proliferation and has potential therapeutic applications in cancer treatment . Additionally, the compound’s antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, an essential enzyme for viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an aminoethanol group. This structural feature enhances its solubility and may improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylethanol

InChI

InChI=1S/C8H10N4O/c9-3-8(13)7-2-1-6-4-10-5-11-12(6)7/h1-2,4-5,8,13H,3,9H2

InChI Key

VWGMQOXVXGNXDR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C(CN)O

Origin of Product

United States

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